
Hafnium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium and nickel form a binary alloy system that exhibits unique properties due to the combination of these two elements. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. The combination of hafnium and nickel results in an alloy with enhanced mechanical properties and high-temperature stability, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this method, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The process is carried out under a vacuum to minimize contamination from atmospheric gases. The hafnium powder is often pre-annealed and pressed to ensure uniformity and reduce impurities .
Industrial Production Methods
Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is melted in a vacuum induction furnace. This method ensures high purity and uniform distribution of hafnium in the nickel matrix. The resulting alloy is then cast into desired shapes and sizes for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy can react with halogens to form halides, such as hafnium tetrachloride (HfCl₄) and nickel chloride (NiCl₂) .
Common Reagents and Conditions
Oxidation: Hafnium-nickel alloys can oxidize in the presence of oxygen to form oxides such as hafnium dioxide (HfO₂) and nickel oxide (NiO).
Reduction: The alloy can be reduced using hydrogen gas to form metallic hafnium and nickel.
Substitution: Hafnium and nickel can undergo substitution reactions with other metals to form intermetallic compounds.
Major Products Formed
Oxides: HfO₂ and NiO
Halides: HfCl₄ and NiCl₂
Intermetallic Compounds: Various hafnium-nickel intermetallics.
Aplicaciones Científicas De Investigación
Hafnium-nickel alloys have a wide range of scientific research applications due to their unique properties:
Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility and corrosion resistance.
Medicine: Explored for use in radiation therapy equipment due to hafnium’s ability to absorb neutrons.
Industry: Widely used in aerospace and nuclear industries for high-temperature and high-strength applications
Mecanismo De Acción
The mechanism by which hafnium-nickel alloys exert their effects is primarily through their structural and chemical properties. Hafnium enhances the grain boundary structure of the alloy, suppressing grain-boundary sliding and slowing down crack growth. This results in increased plasticity and strength. Additionally, hafnium’s tendency to form carbides and its high oxidation resistance contribute to the alloy’s overall durability and performance .
Comparación Con Compuestos Similares
Similar Compounds
Nickel-Titanium (NiTi) Alloys: Known for their shape memory and superelastic properties, used in medical devices and actuators.
Nickel-Chromium (NiCr) Alloys: Known for their high-temperature resistance and used in heating elements and turbines.
Nickel-Cobalt (NiCo) Alloys: Known for their magnetic properties and used in electronic applications
Uniqueness of Hafnium-Nickel Alloys
Hafnium-nickel alloys are unique due to their combination of high melting point, corrosion resistance, and mechanical strength. The addition of hafnium significantly enhances the alloy’s performance in high-temperature and high-stress environments, making it superior to other nickel-based alloys in specific applications .
Propiedades
Número CAS |
12315-72-9 |
|---|---|
Fórmula molecular |
Hf2Ni7 |
Peso molecular |
767.83 g/mol |
Nombre IUPAC |
hafnium;nickel |
InChI |
InChI=1S/2Hf.7Ni |
Clave InChI |
PFEMZKBPHOOVKD-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
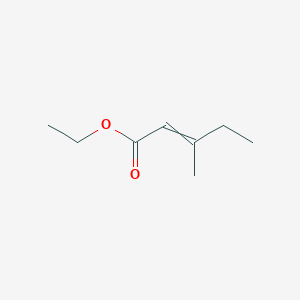
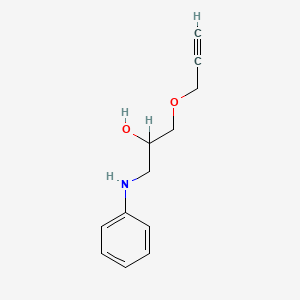
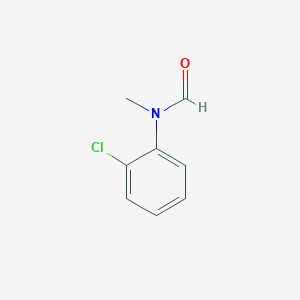
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
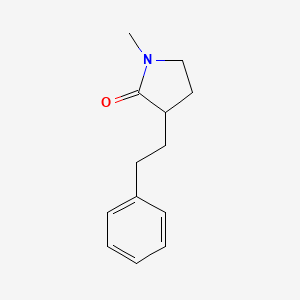




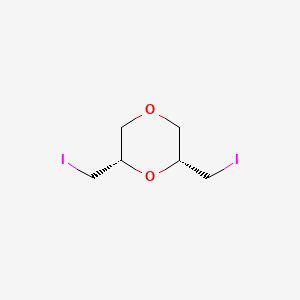
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


